4-(4-chlorophenyl)-5-methyl-2-(3-nitrophenyl)-1,2-dihydro-3H-pyrazol-3-one
Overview
Description
4-(4-chlorophenyl)-5-methyl-2-(3-nitrophenyl)-1,2-dihydro-3H-pyrazol-3-one is a heterocyclic compound that has garnered interest due to its potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a pyrazolone core, which is known for its diverse biological activities and chemical reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-chlorophenyl)-5-methyl-2-(3-nitrophenyl)-1,2-dihydro-3H-pyrazol-3-one typically involves the condensation of appropriate hydrazine derivatives with β-diketones or β-ketoesters. The reaction is usually carried out in the presence of an acid catalyst under reflux conditions. For instance, the reaction between 4-chlorophenylhydrazine and 3-nitroacetophenone in ethanol with acetic acid as a catalyst can yield the desired pyrazolone derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. Optimization of reaction parameters such as temperature, pressure, and catalyst concentration is crucial for efficient large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
4-(4-chlorophenyl)-5-methyl-2-(3-nitrophenyl)-1,2-dihydro-3H-pyrazol-3-one undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions.
Condensation: The pyrazolone ring can undergo condensation reactions with aldehydes or ketones to form Schiff bases.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C)
Substitution: Sodium methoxide, methanol
Condensation: Aldehydes or ketones, ethanol, acid catalysts
Major Products
Reduction: 4-(4-aminophenyl)-5-methyl-2-(3-nitrophenyl)-1,2-dihydro-3H-pyrazol-3-one
Substitution: Various substituted pyrazolones depending on the nucleophile used
Condensation: Schiff bases with different aldehyde or ketone derivatives
Scientific Research Applications
Medicinal Chemistry: As a scaffold for developing anti-inflammatory, analgesic, and antimicrobial agents.
Pharmacology: Investigated for its potential as an enzyme inhibitor and receptor modulator.
Materials Science: Used in the synthesis of novel polymers and materials with unique electronic properties.
Mechanism of Action
The mechanism of action of 4-(4-chlorophenyl)-5-methyl-2-(3-nitrophenyl)-1,2-dihydro-3H-pyrazol-3-one involves its interaction with specific molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. Additionally, it can interact with receptors, altering their signaling pathways and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 4-(4-chlorophenyl)-5-methyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one
- 4-(4-bromophenyl)-5-methyl-2-(3-nitrophenyl)-1,2-dihydro-3H-pyrazol-3-one
- 4-(4-chlorophenyl)-5-methyl-2-(4-nitrophenyl)-1,2-dihydro-3H-pyrazol-3-one
Uniqueness
4-(4-chlorophenyl)-5-methyl-2-(3-nitrophenyl)-1,2-dihydro-3H-pyrazol-3-one is unique due to the presence of both chlorophenyl and nitrophenyl groups, which impart distinct electronic and steric properties
Properties
IUPAC Name |
4-(4-chlorophenyl)-5-methyl-2-(3-nitrophenyl)-1H-pyrazol-3-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12ClN3O3/c1-10-15(11-5-7-12(17)8-6-11)16(21)19(18-10)13-3-2-4-14(9-13)20(22)23/h2-9,18H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KAXSAZSEJCXDQN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N(N1)C2=CC(=CC=C2)[N+](=O)[O-])C3=CC=C(C=C3)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12ClN3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.74 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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